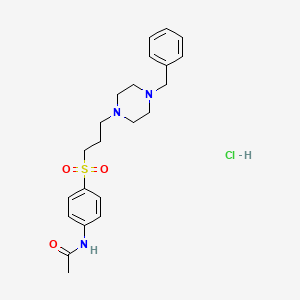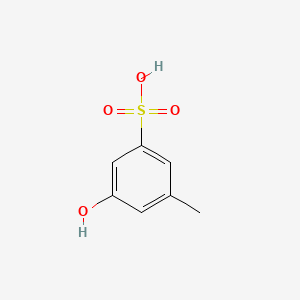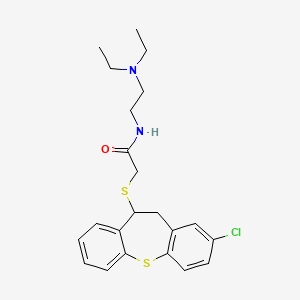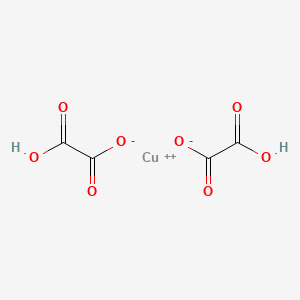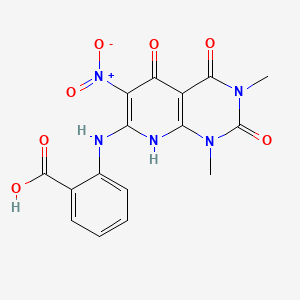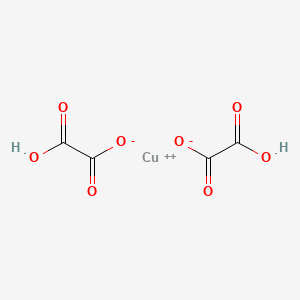
Ethanedioic acid, Cupric Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC2O4. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a hydrate, CuC2O4·nH2O, where n can vary. It is a blue-green crystalline solid that is insoluble in water but soluble in acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized through the reaction of copper(II) sulfate with oxalic acid. The reaction is typically carried out in an aqueous solution, where copper(II) sulfate reacts with oxalic acid to precipitate copper(II) oxalate: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The precipitated copper(II) oxalate is then filtered, washed, and dried.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions where the copper ion is reduced or oxidized.
Thermal Decomposition: When heated, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide: [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Copper(II) oxalate can react with strong oxidizing agents like potassium permanganate.
Reducing Agents: It can also react with reducing agents such as hydrogen gas under specific conditions.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous by-products of thermal decomposition.
Applications De Recherche Scientifique
Copper(II) oxalate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its coordination properties.
Industry: Used in the production of pigments and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism by which copper(II) oxalate exerts its effects is primarily through its ability to coordinate with other molecules. The copper ion can form complexes with various ligands, influencing biochemical pathways and reactions. In biological systems, copper(II) oxalate can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
Comparaison Avec Des Composés Similaires
Copper(II) Sulfate (CuSO4): Similar in that it contains copper ions but differs in its anionic counterpart.
Copper(II) Chloride (CuCl2): Another copper compound with different chemical properties and uses.
Calcium Oxalate (CaC2O4): Shares the oxalate ion but with calcium instead of copper.
Uniqueness: Copper(II) oxalate is unique due to its specific coordination chemistry and its applications in various fields. Its insolubility in water but solubility in acids makes it distinct from other copper salts.
Propriétés
Numéro CAS |
56530-90-6 |
|---|---|
Formule moléculaire |
C4H2CuO8 |
Poids moléculaire |
241.60 g/mol |
Nom IUPAC |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
Clé InChI |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


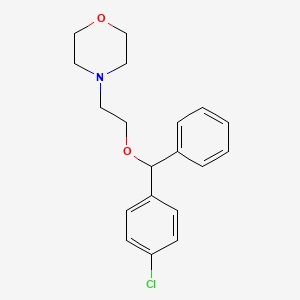
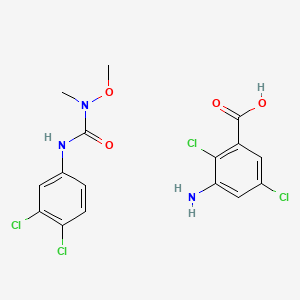

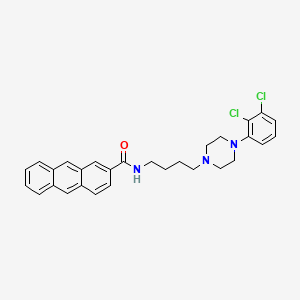

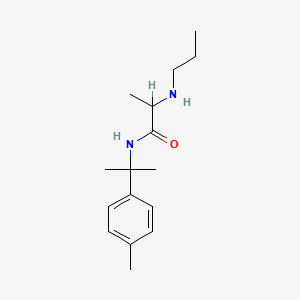
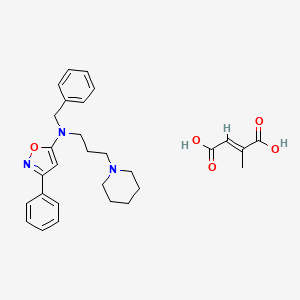

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
